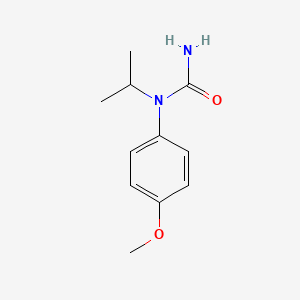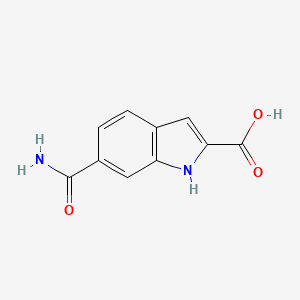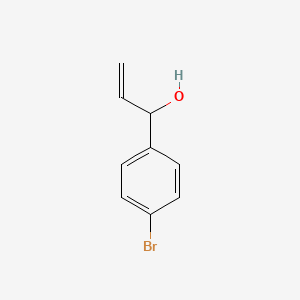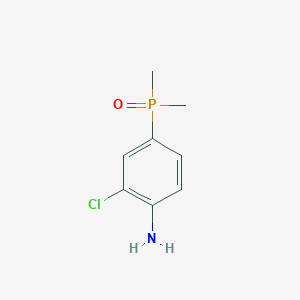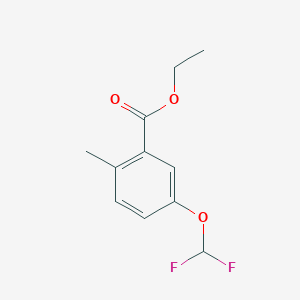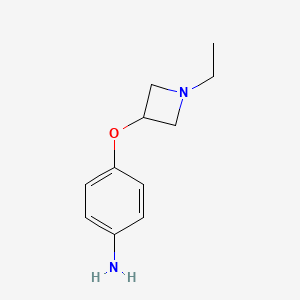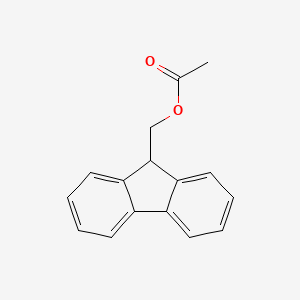
9H-Fluorene-9-methanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene-9-methanol acetate is an organic compound with the molecular formula C16H14O2 It is derived from fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetate group attached to the 9-methanol position of the fluorene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-9-methanol acetate typically involves the following steps:
Preparation of 9H-Fluorene-9-methanol: This can be achieved by the reduction of 9-fluorenone using sodium borohydride (NaBH4) in methanol.
Acetylation: The 9H-Fluorene-9-methanol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluorene-9-methanol acetate undergoes various chemical reactions, including:
Reduction: Reduction of the acetate group can yield 9H-Fluorene-9-methanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 9-Fluorenone acetate.
Reduction: 9H-Fluorene-9-methanol.
Substitution: Various substituted fluorene derivatives.
Applications De Recherche Scientifique
9H-Fluorene-9-methanol acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9H-Fluorene-9-methanol acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release 9H-Fluorene-9-methanol, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluorene-9-methanol: Lacks the acetate group and has different reactivity and applications.
9-Fluorenone: An oxidized form of fluorene with a ketone group at the 9-position.
9-Fluorenylmethanol: Similar to 9H-Fluorene-9-methanol but with different substituents.
Uniqueness
9H-Fluorene-9-methanol acetate is unique due to the presence of both a methanol and an acetate group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl acetate |
InChI |
InChI=1S/C16H14O2/c1-11(17)18-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3 |
Clé InChI |
PJSNQCAWMYREAY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Methylaminoethyl)-1-azabicyclo[3.3.0]octane](/img/structure/B8390335.png)


![[1-(2,6-Dichloro-phenyl)-ethyl]-(2-nitro-phenyl)-amine](/img/structure/B8390358.png)
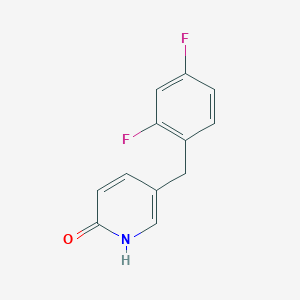
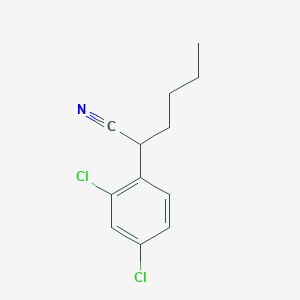
![3-Methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]aniline](/img/structure/B8390373.png)
